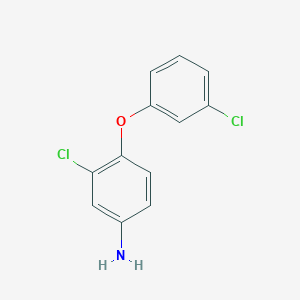

3-Chloro-4-(3-chlorophenoxy)aniline

Vue d'ensemble

Description

3-Chloro-4-(3-chlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO It is a derivative of aniline, featuring both chloro and phenoxy substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-chlorophenol with 3-chloro-4-nitroaniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.

Reaction Conditions:

Reactants: 3-chlorophenol, 3-chloro-4-nitroaniline

Base: Potassium carbonate

Solvent: Dimethylformamide (DMF)

Temperature: 80-100°C

Reduction: Catalytic hydrogenation or using a reducing agent like iron powder in acidic medium

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-(3-chlorophenoxy)aniline can undergo various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder in hydrochloric acid

Substitution: Chlorine (Cl2) for halogenation, nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

Oxidation: Formation of quinones or chlorinated quinones

Reduction: Formation of this compound from nitro precursors

Substitution: Various substituted derivatives depending on the substituent introduced

Applications De Recherche Scientifique

Antimalarial Activity

One of the most significant applications of 3-Chloro-4-(3-chlorophenoxy)aniline is its potential as an antimalarial agent. Research indicates that this compound exhibits notable activity against malaria parasites, particularly Plasmodium falciparum, which is responsible for the most severe form of malaria.

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on P. falciparum strains:

| Compound | Strain | IC50 (ng/ml) |

|---|---|---|

| This compound | 3D7 | 466 ± 093 |

| This compound | W2 | 60 ± 015 |

| Artesunate | 3D7 | 1147 ± 13 |

| Artesunate | W2 | 145 ± 026 |

These results indicate that the compound may be more effective than artesunate against certain strains .

In vivo studies further support its efficacy, showing significant chemosuppression of parasitemia in mouse models infected with P. berghei . The ability to inhibit multiple strains suggests a promising avenue for developing new antimalarial therapies.

Biotransformation Studies

Another application of this compound lies in biotransformation research. The ability of compounds like this compound to undergo metabolic transformations can provide insights into their pharmacokinetics and toxicity profiles.

Metabolism and Toxicity

Studies have indicated that the compound's metabolic pathways can be predicted using various computational tools, providing valuable data for assessing its safety and efficacy. Understanding these pathways is crucial for developing safer pharmaceuticals and minimizing adverse effects.

Catalysis and Environmental Applications

The compound also shows promise in catalysis, particularly in environmental applications where it may play a role in degrading pollutants or facilitating chemical reactions under mild conditions.

Catalytic Properties

Research suggests that derivatives of this compound can act as catalysts in various organic reactions, potentially leading to more efficient synthetic pathways. This application could have significant implications for green chemistry initiatives aimed at reducing waste and energy consumption in chemical processes.

Mécanisme D'action

The mechanism by which 3-Chloro-4-(3-chlorophenoxy)aniline exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary, but common targets include enzymes involved in metabolic processes or cell signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-3-(trifluoromethyl)aniline

- 3-Chloro-4-(4-chlorophenoxy)aniline

- 4-(3-Chlorophenoxy)aniline

Comparison

Compared to similar compounds, 3-Chloro-4-(3-chlorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. For instance, the presence of two chloro groups and a phenoxy group can enhance its lipophilicity and potentially its ability to cross cell membranes, making it a valuable compound for various applications.

Activité Biologique

3-Chloro-4-(3-chlorophenoxy)aniline, a chlorinated aromatic amine, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This compound exhibits significant interactions with various biomolecules, influencing cellular processes and demonstrating potential therapeutic applications.

Antimalarial Properties

One of the most notable biological activities of this compound is its antimalarial effect . Research indicates that this compound inhibits the enzyme enoyl-acyl carrier protein reductase in Plasmodium species, which is crucial for fatty acid biosynthesis in these parasites. In vitro studies have shown that when combined with artesunate, it can effectively inhibit the growth of P. falciparum strains, demonstrating synergistic effects that enhance its antimalarial potency .

Table 1: Antimalarial Activity of this compound

| Combination | IC50 (ng/ml) | Target Strain |

|---|---|---|

| Artesunate + this compound | 1.1 | W2 |

| Artesunate + this compound | 0.8 | 3D7 |

| Chloroquine + this compound | 22 | Various strains |

Cytotoxic Effects

Studies have also explored the cytotoxic effects of this compound on mammalian cell lines. It has been observed to induce cytotoxicity at certain concentrations, which suggests a potential use in cancer therapies. The compound's mechanism appears to involve alterations in cell signaling pathways and gene expression, leading to apoptosis in affected cells .

Table 2: Cytotoxicity Data on Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| T-47D (Breast) | 6.5 | Moderate cytotoxicity |

| SK-MEL-5 (Melanoma) | 7.2 | Significant inhibition |

| HCT-116 (Colon) | 5.0 | High potency observed |

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound competes with natural substrates for binding sites on enzymes, disrupting normal biochemical processes.

- Gene Expression Modulation : It alters the expression levels of genes involved in cell survival and proliferation.

- Cell Signaling Pathway Disruption : By influencing signaling cascades, it can lead to changes in cellular responses to external stimuli.

Metabolic Pathways

The metabolism of this compound involves its conversion into active metabolites that contribute to its biological effects. Various metabolic pathways have been identified, including oxidation and reduction processes that yield different derivatives with distinct biological activities .

Study on Antimalarial Efficacy

In a study conducted by Sifuna et al., the efficacy of this compound was evaluated in combination with artesunate against P. falciparum strains. The results indicated a significant reduction in parasite load when administered together, highlighting the potential for developing combination therapies to combat malaria resistance .

Cancer Cell Line Evaluation

Another research effort investigated the cytotoxic properties of this compound on various cancer cell lines, revealing promising results that suggest its potential as an anticancer agent. The study utilized multiple assays to assess cell viability and apoptosis rates, confirming that higher concentrations lead to increased cell death .

Propriétés

IUPAC Name |

3-chloro-4-(3-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-2-1-3-10(6-8)16-12-5-4-9(15)7-11(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMSLPVEQDFVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589740 | |

| Record name | 3-Chloro-4-(3-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84865-99-6 | |

| Record name | 3-Chloro-4-(3-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.